7-Bromo-3,3-dimethylchroman-4-one

Description

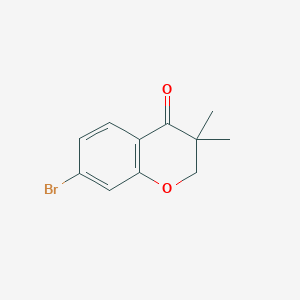

7-Bromo-3,3-dimethylchroman-4-one (CAS 868732-30-3, molecular formula C₁₁H₁₁BrO₂) is a brominated chromanone derivative characterized by a benzopyran-4-one core substituted with a bromine atom at the 7-position and two methyl groups at the 3-position (Figure 1). Chromanones are bioactive scaffolds widely studied in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization, while the dimethyl group at the 3-position contributes to steric effects and conformational stability .

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

7-bromo-3,3-dimethyl-2H-chromen-4-one |

InChI |

InChI=1S/C11H11BrO2/c1-11(2)6-14-9-5-7(12)3-4-8(9)10(11)13/h3-5H,6H2,1-2H3 |

InChI Key |

UDRQJXYSPMMWIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC2=C(C1=O)C=CC(=C2)Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

The following table summarizes key structural analogs of 7-bromo-3,3-dimethylchroman-4-one, highlighting differences in substituents, physicochemical properties, and synthesis yields:

Key Observations:

Substituent Position and Reactivity: The position of bromine and methyl groups significantly influences reactivity. For example, this compound (target compound) and 7-bromo-2,2-dimethylchroman-4-one differ in methyl group placement, altering steric hindrance and electronic effects on the carbonyl group .

Synthetic Efficiency: Yields for halogenated derivatives vary based on substitution complexity. For instance, 3k and 3l were synthesized in 81% and 74% yields, respectively, using multistep protocols involving iodination and aryl coupling .

Spectroscopic Signatures: The ¹H-NMR of 3k shows a downfield-shifted singlet at δ 8.49 ppm for H-5, indicating deshielding due to the adjacent iodine atom . The dimethyl groups in this compound would likely produce distinct methyl proton signals near δ 1.2–1.5 ppm, similar to related dimethylchromanones .

Functional Group Modifications

Bromine vs. Other Halogens:

- Replacement of bromine with iodine (e.g., 3k , 3l ) increases molecular weight and polarizability, enhancing intermolecular interactions. This is reflected in their higher HRMS values (e.g., 3k : MH⁺ = 476.8386) compared to bromine-only analogs .

- Methoxy groups (e.g., 3l , 3-Bromo-7-methoxy-4H-chromen-4-one) improve solubility in polar solvents like DMSO, as seen in 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one (), which dissolves in chloroform and DMSO .

Hydroxy vs. Protected Derivatives:

- The unprotected 3-hydroxy group in 3k and 3l enables hydrogen bonding but may limit stability. In contrast, methoxymethyl (MOM)-protected derivatives (e.g., 25-MOM in ) achieve higher synthetic yields (94%) due to reduced side reactions .

Preparation Methods

Microwave-Assisted Cyclization

Resorcinol derivatives react with 3,3-dimethylacrylic acid in methanesulfonic acid under microwave irradiation (70°C, 10–60 minutes). This method achieves high regioselectivity, favoring 7-hydroxy-2,2-dimethylchroman-4-one when starting with unsubstituted resorcinol. For 3,3-dimethyl substitution, resorcinol analogs with methyl groups at positions that map to the 3,3-positions post-cyclization are required.

Conventional Acid-Catalyzed Cyclization

Prolonged heating (12 hours) with P₂O₅ in methanesulfonic acid replicates microwave efficiency for large-scale production. Byproducts like dimerized compounds (e.g., 4a in) are minimized under optimized conditions.

Regioselective Bromination at Position 7

Electrophilic bromination dominates methodologies, though directing groups and catalysts critically influence regioselectivity.

Copper Bromide (CuBr)-Mediated Bromination

Adapted from protocols for 7-methoxy-2,2-dimethylchroman-4-one, this method replaces methoxy with bromine. Key steps include:

-

Substrate Preparation : 3,3-Dimethylchroman-4-one with a directing group (e.g., methoxy) at position 7.

-

Reaction : CuBr in chloroform/ethyl acetate (1:1) under reflux (1.5 hours).

-

Workup : Chromatography yields 7-bromo-3,3-dimethylchroman-4-one.

| Parameter | Value | Outcome | Reference |

|---|---|---|---|

| Catalyst | CuBr | 99% conversion for analogous substrates | |

| Solvent System | Chloroform/EtOAc (1:1) | High solubility of reactants | |

| Temperature | Reflux | Accelerated reaction kinetics |

Note: Direct bromination of unsubstituted 3,3-dimethylchroman-4-one requires further optimization due to competing deactivation by the 4-ketone.

Palladium-Catalyzed Cross-Coupling

Advanced methods like Suzuki-Miyaura coupling may enable C–Br bond formation, though no peer-reviewed data exist for this specific substrate.

Alternative Synthetic Routes

Mitsunobu Cyclization

Asymmetric synthesis via intramolecular Mitsunobu reactions (e.g., DEAD, PPh₃) constructs chiral chromanones. While focused on 2,6-dimethyl derivatives, this strategy could be adapted for 3,3-dimethyl analogs with stereochemical control.

Green Chemistry Approaches

Microwave-assisted synthesis (as in and) reduces reaction times and solvent use. Flow chemistry systems further enhance scalability.

Summary of Key Data

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound for collaborative studies?

- Document reaction calorimetry data to manage exothermicity risks. Implement QC/QA protocols (e.g., in-process controls via inline IR spectroscopy) and share raw NMR/TGA data in open-access repositories .

Comparative and Mechanistic Questions

Q. How does this compound compare to its fluoro or chloro analogs in terms of electronic properties and biological activity?

Q. What mechanistic insights explain the superior catalytic activity of Pd/NHC systems over traditional ligands in cross-coupling reactions of this compound?

- N-Heterocyclic carbene (NHC) ligands enhance oxidative addition rates due to strong σ-donation. In situ XAS spectroscopy tracks Pd oxidation states, while Eyring plots confirm lower activation energies compared to phosphine ligands .

Ethical and Reporting Standards

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?

Q. What guidelines ensure ethical reporting of synthetic methodologies and data reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.